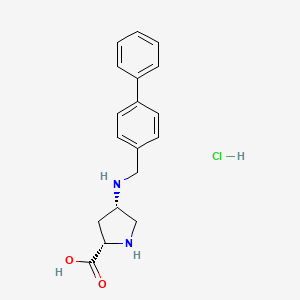

SN40 hydrochloride

CAS No.:

Cat. No.: VC14592252

Molecular Formula: C18H21ClN2O2

Molecular Weight: 332.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H21ClN2O2 |

|---|---|

| Molecular Weight | 332.8 g/mol |

| IUPAC Name | (2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C18H20N2O2.ClH/c21-18(22)17-10-16(12-20-17)19-11-13-6-8-15(9-7-13)14-4-2-1-3-5-14;/h1-9,16-17,19-20H,10-12H2,(H,21,22);1H/t16-,17-;/m0./s1 |

| Standard InChI Key | SCVJDDMQQPCHCV-QJHJCNPRSA-N |

| Isomeric SMILES | C1[C@@H](CN[C@@H]1C(=O)O)NCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |

| Canonical SMILES | C1C(CNC1C(=O)O)NCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |

Introduction

Chemical Identity and Structural Characteristics

SN40 hydrochloride (CAS No. 2768663-15-4) belongs to the class of small-molecule inhibitors targeting amino acid transporters. Its structure features a chlorinated aromatic ring system coupled with a secondary amine moiety, which likely contributes to its binding affinity for transporter proteins . The compound’s solubility profile is critical for experimental applications:

-

In vitro solubility: 100 mg/mL in dimethyl sulfoxide (DMSO), equivalent to 300.46 mM .

-

In vivo formulation: Typically administered via solutions containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to ensure stability and bioavailability .

The hydrochloride salt form enhances solubility in aqueous media, making it suitable for both cell-based assays and preclinical animal studies.

Pharmacological Targets and Mechanism of Action

SN40 hydrochloride exhibits broad-spectrum inhibitory activity against six major amino acid transporters (Table 1) :

| Transporter | Species | (μM) |

|---|---|---|

| ASCT2 | Rat | 7.29 |

| ASCT2 | Human | 2.42 |

| EAAT1 | Human | 2.94 |

| EAAT2 | Human | 5.55 |

| EAAC1 | Human | 24.43 |

| EAAT5 | Human | 5.55 |

Key mechanistic insights:

-

ASCT2 inhibition: ASCT2 is a sodium-dependent neutral amino acid transporter overexpressed in cancer cells to support glutamine uptake, a critical energy source for proliferating tumors . SN40 hydrochloride’s submicromolar against human ASCT2 (2.42 μM) positions it as a competitive antagonist, disrupting glutamine metabolism in malignant cells.

-

EAAT modulation: By targeting excitatory amino acid transporters (EAAT1–5), SN40 hydrochloride may alter synaptic glutamate levels, though its primary research focus remains in oncology .

Preclinical Data and Anticancer Applications

In Vitro Activity

SN40 hydrochloride demonstrates dose-dependent inhibition of cancer cell proliferation, particularly in models reliant on ASCT2-mediated glutamine uptake. At 10 mM concentrations, the compound achieves complete transporter blockade, inducing metabolic stress and apoptosis in vitro .

In Vivo Pharmacokinetics

Preliminary pharmacokinetic studies in rodent models reveal:

-

Plasma clearance: High systemic clearance rates, necessitating optimized dosing regimens .

-

Brain penetration: A brain/plasma ratio of ~3, suggesting potential utility in central nervous system malignancies .

Administration protocols typically use oral doses of 30 mg/kg, yielding a maximum plasma concentration () of 7.51 mM .

Comparative Analysis with Existing AAT Inhibitors

While other ASCT2 inhibitors like GPNA and V-9302 have been described, SN40 hydrochloride’s dual activity against EAATs and ASCT2 provides a unique therapeutic profile . Its human ASCT2 of 2.42 μM surpasses GPNA’s reported IC₅₀ of 15 μM, suggesting superior potency .

Challenges and Future Directions

Limitations:

-

Solubility constraints: Despite high DMSO solubility, aqueous formulations require stabilizers like PEG300, complicating clinical translation .

-

Off-target effects: Moderate inhibition of EAAC1 () raises concerns about neurological side effects .

Research priorities:

-

Phase I trials: To establish safety profiles in humans.

-

Biomarker development: Identifying tumors with ASCT2 overexpression for targeted therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume